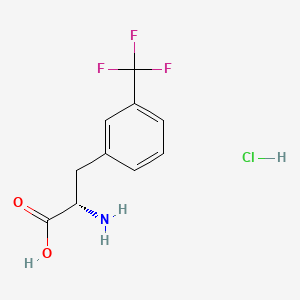![molecular formula C9H6N2O B568361 2H-Isoxazolo[4,5-f]isoindole CAS No. 118716-69-1](/img/structure/B568361.png)
2H-Isoxazolo[4,5-f]isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoxazolo[4,5-f]isoindole is a heterocyclic compound that features a fused ring system combining an isoxazole and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[4,5-f]isoindole typically involves cyclization reactions. One common method is the cyclization of o-alkynylaryl ketoximes under gold catalysis, which provides the desired isoindole derivatives . Another approach involves the Rhodium(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative/dephosphonative reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of metal catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Isoxazolo[4,5-f]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new functionalities.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can introduce new substituents, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution can introduce functional groups like alkyl, acyl, or halogen atoms.
Aplicaciones Científicas De Investigación
2H-Isoxazolo[4,5-f]isoindole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Biology: It serves as a scaffold for designing biologically active molecules, including potential drugs.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 2H-Isoxazolo[4,5-f]isoindole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Isoindoline: The fully reduced form of isoindole, often used in the synthesis of more complex heterocycles.
Isoindolinone: A derivative with additional oxygen atoms, commonly found in bioactive compounds.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and structural properties. This makes it particularly valuable in the design of novel materials and biologically active molecules.
Propiedades
Número CAS |
118716-69-1 |
|---|---|
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 |
Nombre IUPAC |
2H-pyrrolo[3,4-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-6-3-10-4-7(6)2-9-8(1)5-11-12-9/h1-5,11H |
Clave InChI |
IHNIIKPBHXVHNR-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=C2C=C3C1=CNO3 |
Sinónimos |
2H-Pyrrolo[3,4-f]-1,2-benzisoxazole(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobaltate, bis[4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonamid lithium cobaltate,](/img/new.no-structure.jpg)
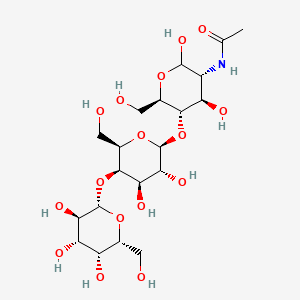

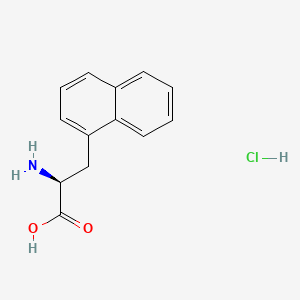
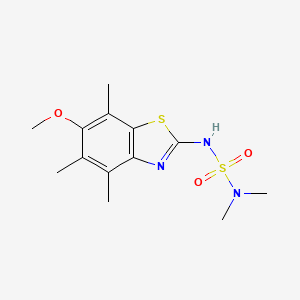
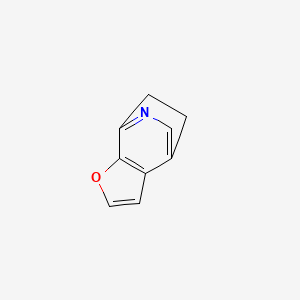
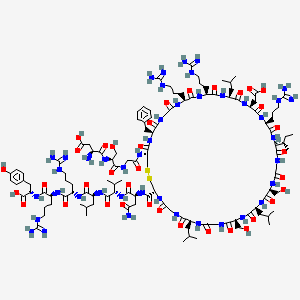
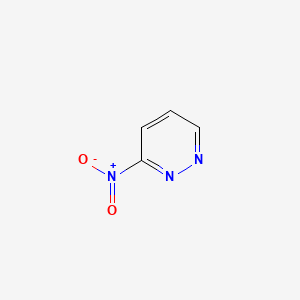
![2-Bromo-7-methylthieno[2,3-c]pyridine](/img/structure/B568294.png)
